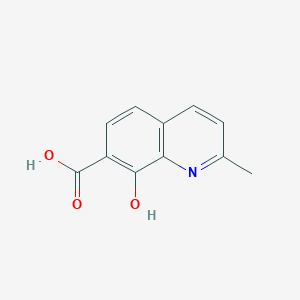

8-Hydroxy-2-methylquinoline-7-carboxylic acid

Descripción general

Descripción

8-Hydroxy-2-methylquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both hydroxyl and carboxylic acid functional groups in its structure contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-2-methylquinoline-7-carboxylic acid typically involves the reaction of 2-aminophenol with crotonaldehyde in the presence of hydrochloric acid. The mixture is heated for several hours and then left to stand overnight to yield the desired product . Another method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 8-Hydroxy-2-methylquinoline-7-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmacological Properties

8-HMQCA exhibits a variety of pharmacological activities, making it a compound of interest in drug development. Key applications include:

- Anticancer Activity : Research has shown that 8-HMQCA and its derivatives can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects against hepatocellular carcinoma (HepG2) and triple-negative breast cancer cells (MDA-MB-231) with IC50 values indicating potent activity .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It acts as a metal chelator, which may help mitigate oxidative stress associated with conditions like Alzheimer's disease .

- Antimicrobial Activity : 8-HMQCA has been evaluated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its derivatives have shown promise as broad-spectrum antibacterial agents .

Synthesis and Derivatives

The synthesis of 8-HMQCA involves various chemical reactions that modify the quinoline structure to enhance its biological activity. Recent advancements in synthetic methodologies have led to the development of multiple derivatives with improved pharmacological profiles.

- Hybrid Compounds : Researchers have successfully synthesized hybrid compounds by combining 8-HMQCA with other pharmacophores, such as ciprofloxacin. These hybrids exhibit enhanced antibacterial activity compared to their parent compounds .

- Structure-Activity Relationships (SAR) : Understanding the SAR of 8-HMQCA derivatives is crucial for optimizing their efficacy. Studies have shown that specific substitutions on the quinoline ring can significantly affect biological activity, guiding future modifications .

Case Studies

Several studies highlight the effectiveness of 8-HMQCA in various therapeutic contexts:

- Neurodegenerative Disorders : A study demonstrated that certain derivatives of 8-HMQCA could protect neuronal cells from oxidative damage induced by hydrogen peroxide and other neurotoxins. These compounds exhibited low toxicity and the ability to cross the blood-brain barrier, making them suitable candidates for further development .

- Cancer Treatment : In vitro studies revealed that 8-HMQCA derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways. For example, one derivative showed promising results in suppressing tumor growth in xenograft models without causing significant harm to normal tissues .

Chemical Properties and Mechanisms

The unique chemical structure of 8-HMQCA contributes to its biological activities:

- Metal Chelation : As a strong metal ion chelator, 8-HMQCA can bind to essential metal ions like iron and zinc, which play critical roles in various biological processes. This property is particularly beneficial in treating conditions associated with metal ion dysregulation .

- Mechanism of Action : The anticancer activity of 8-HMQCA is believed to involve multiple mechanisms, including induction of oxidative stress and inhibition of key enzymes involved in cancer cell proliferation .

Mecanismo De Acción

The mechanism of action of 8-hydroxy-2-methylquinoline-7-carboxylic acid involves its ability to chelate metal ions, which is crucial for its biological activities. The hydroxyl and carboxylic acid groups facilitate the formation of stable complexes with metal ions, which can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes . Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparación Con Compuestos Similares

8-Hydroxyquinoline: A closely related compound with similar chelating properties and biological activities.

4-Hydroxy-2-quinolones: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.

7-Carboxylato-8-hydroxy-2-methylquinolinium chloride: Another derivative with similar structural features and chemical properties.

Uniqueness: 8-Hydroxy-2-methylquinoline-7-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its chelating ability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions and form more stable complexes with metal ions compared to its analogs .

Actividad Biológica

8-Hydroxy-2-methylquinoline-7-carboxylic acid (8-HMQCA) is a member of the hydroxyquinoline family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and antifungal activities, backed by various studies and data.

Chemical Structure and Properties

8-HMQCA features a hydroxyl group at position 8, a methyl group at position 2, and a carboxylic acid at position 7, contributing to its chelating ability and biological interactions. The compound's structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

8-HMQCA has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it acts as an effective agent against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is primarily attributed to its ability to chelate metal ions essential for bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anticancer Activity

The anticancer potential of 8-HMQCA has been explored in various studies. It has been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways.

- Case Study : A study reported that 8-HMQCA reduced MCF-7 cell viability by 70% at a concentration of 50 µM after 48 hours of treatment.

3. Antifungal Activity

Research indicates that 8-HMQCA exhibits antifungal activity, particularly against strains like Candida albicans. Its efficacy can be enhanced when used in combination with other antifungal agents.

The biological activity of 8-HMQCA is largely attributed to its chelation properties, which allow it to bind metal ions such as iron and zinc. This interaction disrupts essential enzymatic processes within microbial cells.

- Iron Chelation : By sequestering iron, 8-HMQCA hampers bacterial growth since iron is crucial for many metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of 8-HMQCA is influenced by its structural components. Modifications in the hydroxyl or carboxylic acid groups can significantly alter its potency:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at C-8 | Essential for antimicrobial activity |

| Carboxylic acid at C-7 | Enhances chelation and biological efficacy |

Recent Advances and Future Directions

Recent research has focused on synthesizing derivatives of 8-HMQCA to enhance its biological activity while reducing toxicity. For instance, compounds with additional substituents have shown improved efficacy against specific cancer cell lines.

- Future Research : Investigations are ongoing to explore the potential of 8-HMQCA derivatives in treating multidrug-resistant infections and their role in cancer therapy.

Propiedades

IUPAC Name |

8-hydroxy-2-methylquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOHIXCIFBPUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332857 | |

| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23051-08-3 | |

| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.